molecular formula C13H8Cl2N2S B2683301 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline CAS No. 1461714-56-6

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline

Cat. No.: B2683301
CAS No.: 1461714-56-6
M. Wt: 295.18
InChI Key: PIQGTQZPDRVHJQ-UHFFFAOYSA-N
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Description

“2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” is a compound that is part of the benzothiazole class . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . This compound is used in the synthesis of CBTs which are good building blocks for bioluminescent compounds for imaging .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that derivatives of 2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline are valuable intermediates in the synthesis of complex heterocyclic structures. For instance, Janardhan et al. (2014) demonstrated the utility of N-aryl-2-chloroacetamides, closely related to our compound of interest, as electrophilic building blocks for creating thiazolo[3,2-a]pyrimidinones, a class of compounds with potential biological activity. This synthesis showcases the compound's role in ring annulation processes, which are fundamental in creating pharmacologically relevant molecules (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Material Science Applications

In material science, the incorporation of benzothiazole derivatives has been explored for the development of novel materials with unique properties. Although specific studies on this compound within this context were not found, benzothiazole and its derivatives are known for their applications in creating organic semiconductors, fluorescent materials, and as ligands in coordination chemistry, suggesting potential areas of exploration for this compound.

Biological Activity

The structural motifs present in this compound, such as the benzothiazole unit, are recurrent in molecules exhibiting antimicrobial, antifungal, and anticancer activities. While the direct studies on this compound's biological activities are limited, related research indicates the promise of benzothiazole derivatives in medicinal chemistry. For instance, Khan et al. (2016) investigated the antibacterial properties of new 1-aminoanthraquinone derivatives bearing 2-aminobenzothiazole moieties, highlighting the potential antimicrobial applications of benzothiazole-containing compounds (Khan, A., Essa, H., & Al-Majidi, S., 2016).

Future Directions

Benzothiazoles, including “2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline”, have a wide range of pharmaceutical and biological activities, making them a promising area for future research . The development of synthetic processes is one of the most significant problems facing researchers, and recent advances in green chemistry have led to high yields and very short reaction times .

Properties

IUPAC Name

2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQGTQZPDRVHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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